![molecular formula C15H20FNO5S B2881249 9-((3-Fluoro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1351621-53-8](/img/structure/B2881249.png)
9-((3-Fluoro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a spirocyclic structure (a structure with two rings sharing a single atom), a sulfonyl group, and a 3-fluoro-4-methoxyphenyl moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through multistep reactions . For instance, 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety have been synthesized through multistep reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by spectroscopic methods, as is common in the characterization of newly synthesized compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be inferred from its structure and the properties of similar compounds. For example, the presence of a sulfonyl group and a 3-fluoro-4-methoxyphenyl moiety could influence the compound’s reactivity .Applications De Recherche Scientifique
Synthesis and Application in Amino Acid Preparation
A novel reagent, 9-fluorenylmethoxycarbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD), has been developed for the preparation of Fmoc-amino acids. This reagent reacts with amino acids at room temperature, offering high yields and purity of Fmoc-amino acids without impurities from Lossen rearrangement, a common issue with Fmoc-OSu. The stability of Fmoc-OASUD enhances the purity of the final products, making it a valuable tool in peptide synthesis (B. L. Rao et al., 2016).
Antibacterial Agent Synthesis
Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been utilized in creating new ciprofloxacin derivatives, showcasing activity against specific bacterial strains. These derivatives exhibit a narrower activity spectrum compared to ciprofloxacin but are notably active against gram-negative Acinetobacter baumannii and gram-positive Bacillus cereus. This illustrates the potential of spirocyclic derivatives in developing targeted antibacterial therapies (A. Lukin et al., 2022).
Polymer Stabilization
A study on polymer stabilizers introduced a new antioxidant, 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane (Sumilizer GA-80), demonstrating its effective synergistic stabilizing effect in combination with thiopropionate type antioxidants. This discovery offers insights into designing more efficient polymer stabilization mechanisms, contributing to the longevity and durability of polymeric materials (Shin-ichi Yachigo et al., 1992).
Chiral Separation in Pharmaceuticals
The synthesis and characterization of chiral spirocyclic compounds underline their importance in the pharmaceutical industry. These compounds serve various roles, including active pharmaceutical ingredients, catalysts for synthesizing active enantiomers, or surface modifiers for silica particles to resolve enantiomers. Such studies highlight the versatility of spiro compounds in drug development and chiral resolution techniques (Yah-Longn Liang et al., 2008).
Food Contact Material Safety
The European Food Safety Authority (EFSA) evaluated the safety of a spiro compound for use in food contact materials, concluding its safe use under specific migration limits. This assessment ensures consumer safety regarding materials that come into contact with food, emphasizing the relevance of chemical safety in food packaging and storage solutions (Flavourings, 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
9-(3-fluoro-4-methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO5S/c1-20-14-4-3-12(11-13(14)16)23(18,19)17-7-5-15(6-8-17)21-9-2-10-22-15/h3-4,11H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSHFKOUOMSGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-((3-Fluoro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.